REACTION_CXSMILES
|
[CH:1]1[CH:8]=[CH:7][C:5](=[O:6])[C:4]([OH:9])=[CH:3][CH:2]=1.[C:10](=O)([O-])[O-].[K+].[K+].C1CC2OCCOCCOC3C(OCCOCCOC2CC1)CCCC3.CI>C(#N)C>[CH3:10][O:6][C:5]1[C:4](=[O:9])[CH:3]=[CH:2][CH:1]=[CH:8][CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=O)C=C1)O
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
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10 h
|
Type
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FILTRATION
|
Details
|
the reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
After washing with 13.8% aqueous solution of potassium carbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulfate anhydrous, dichloromethane
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was subjected to purification by means of silica gel column chromatography
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=CC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |